(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide
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Overview
Description
The compound (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is a complex organic molecule characterized by the presence of multiple nitro groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-(2,4-dinitrophenyl)acetic acid with 2-nitroaniline under acidic conditions to form the intermediate 2-(2,4-dinitrophenyl)acetamido-2-nitrobenzene . This intermediate is then subjected to further reactions, including the formation of the imino group and the final butanamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE: undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide and imino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A reagent used in the detection of carbonyl compounds.
2-Nitroaniline: A precursor in the synthesis of dyes and pharmaceuticals.
2,4-Dinitrophenylacetic acid: An intermediate in organic synthesis.
Uniqueness
(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE:
Properties
Molecular Formula |
C18H16N6O8 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C18H16N6O8/c1-11(8-17(25)19-14-4-2-3-5-15(14)23(29)30)20-21-18(26)9-12-6-7-13(22(27)28)10-16(12)24(31)32/h2-7,10H,8-9H2,1H3,(H,19,25)(H,21,26)/b20-11+ |
InChI Key |
MZFYLQNFOGESMH-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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